molecular formula C13H9ClF2N2O2 B2640250 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide CAS No. 2411234-99-4

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide

Cat. No. B2640250
CAS RN: 2411234-99-4
M. Wt: 298.67
InChI Key: DRKLXSXLIVIUOK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyridine derivatives are often synthesized through chemical modification of the pyridine nucleus . This is a common approach used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), with various substitutions at different positions on the ring. These substitutions include a 2-chloro group, a 6-(2,3-difluorophenoxy) group, and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyridine derivatives are known to participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine could influence its polarity, solubility, and reactivity .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicine or materials science, given the wide range of uses for pyridine derivatives .

properties

IUPAC Name

2-chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O2/c14-6-11(19)18-8-4-5-12(17-7-8)20-10-3-1-2-9(15)13(10)16/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKLXSXLIVIUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=NC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide

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